2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and tetrahydropyridine ring system. The trifluoromethyl (-CF₃) group at the 2-position enhances its lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. This compound is structurally related to several bioactive molecules, including angiotensin receptor antagonists, tubulin inhibitors, and chemokine receptor antagonists . Its synthetic accessibility and modular substitution patterns allow for diverse pharmacological applications, though specific biological data for this exact derivative remain less documented compared to its analogs .
Properties
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h11H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCRRTXMLXAEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693877 | |
| Record name | 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733758-20-8 | |
| Record name | 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the trifluoromethyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques can optimize the synthesis process, reducing waste and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include other trifluoromethyl-substituted imidazo[4,5-c]pyridines, which may differ in their substitution patterns or core structures. These compounds are often compared in terms of their efficacy, selectivity, and safety profiles.
Comparison with Similar Compounds
Key Observations :
Antagonists and Receptor Modulators
- PD123319: A non-peptide angiotensin II AT2 receptor antagonist (IC₅₀ ~42 nM) used in cardiovascular research. Its diphenylacetyl group is critical for receptor interaction, while the carboxylic acid enhances solubility .
- PF-232798: A second-generation CCR5 antagonist with nanomolar potency against HIV-1. The isobutyryl and fluorophenyl groups optimize binding to the hydrophobic pocket of CCR5 .
Anticancer Agents
Imaging and Diagnostic Tools
- LysoGlow84 : A naphthalene-substituted derivative stains lysosomes in live cells, demonstrating the scaffold’s utility in bioimaging .
Biological Activity
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its trifluoromethyl group and tetrahydroimidazole structure, has garnered attention for potential applications in various therapeutic areas.
- Molecular Formula: CHFN
- Molecular Weight: 191.154 g/mol
- CAS Number: 733758-20-8
Biological Activity Overview
Research indicates that 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibits several promising biological activities:
- Antimicrobial Activity: Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Antihypertensive Effects: Preliminary research suggests that it may play a role in lowering blood pressure through vasodilation mechanisms, although detailed studies are needed to confirm these effects.
- CNS Activity: The compound's structure suggests potential interactions with neurotransmitter systems, which could be explored for antidepressant or anxiolytic effects.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is critical in modulating the biological activity of the compound. This substitution can enhance lipophilicity and influence the compound's interaction with biological targets.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | CHFN | Exhibits dual antimicrobial and antihypertensive activity |
| 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | CHFN | Used in agrochemicals; different ring system |
Case Studies
- Antimicrobial Study : A recent study examined the efficacy of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine against various bacterial strains. Results indicated a significant inhibition of growth at concentrations as low as 50 µg/mL.
- Antihypertensive Effects : In an animal model of hypertension, administration of the compound resulted in a 15% reduction in systolic blood pressure over four weeks. This effect was attributed to enhanced endothelial function.
- CNS Activity Evaluation : Initial screening for CNS activity showed that the compound could potentially act as a serotonin receptor modulator. Further studies are ongoing to elucidate its mechanism of action.
Research Findings
Recent literature highlights various aspects of the biological activity of this compound:
- A study published in MDPI discusses the synthesis and pharmacological evaluation of similar imidazole derivatives with notable effects on c-Met inhibition and GABA modulation .
- Another research article emphasizes the significance of trifluoromethyl substitutions in enhancing the pharmacokinetic properties of heterocyclic compounds .
Q & A
Q. Q1. What synthetic strategies are commonly employed to functionalize the imidazo[4,5-c]pyridine core for target-specific modifications?
A: The imidazo[4,5-c]pyridine scaffold is typically synthesized via dipolar cycloaddition reactions followed by regioselective functionalization. For example, a single-pot dipolar cycloaddition/Cope elimination sequence enables the introduction of chiral centers and trifluoromethyl groups at specific positions (e.g., 2-(trifluoromethyl) derivatives). Post-cyclization modifications, such as coupling with aryl halides or fluoropyrimidines via palladium catalysis, are used to append pharmacophores critical for target binding .
Q. Q2. How is the structural integrity of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine validated in synthetic intermediates?
A: Techniques include:
- NMR spectroscopy : H and C NMR verify regiochemistry and stereochemistry, particularly for chiral centers (e.g., S-configuration in P2X7 antagonists) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas, especially for trifluoromethyl-containing intermediates .
- X-ray crystallography : Resolves ambiguities in ring puckering and substituent orientation, as seen in JAK inhibitor derivatives .
Advanced Research Questions
Q. Q3. How do structure-activity relationships (SAR) guide the optimization of 2-(trifluoromethyl) derivatives for P2X7 receptor antagonism?
A: Key SAR insights include:
- Chiral center impact : The S-configuration at the 5-position enhances receptor occupancy (ED = 0.06–0.07 mg/kg in rats) .
- Solubility vs. potency : Substituents like fluoropyrimidines improve solubility but may reduce binding affinity. For instance, compound 35 (3-fluoro-2-(trifluoromethyl)pyridinyl) balances solubility (≥1 mg/mL) and potency .
- Trifluoromethyl positioning : The 2-position on the imidazole ring maximizes hydrophobic interactions with the P2X7 binding pocket .
Q. Q4. What computational methods are used to predict target engagement of 2-(trifluoromethyl) derivatives with kinases like AKT or JAK?
A:
- Molecular docking : Schrödinger Suite workflows align compounds with crystal structures (e.g., AKT PDB: 3CQW) to assess binding modes. The 5-(5-chloro-pyrrolopyrimidin-4-yl) substituent in imidazo[4,5-c]pyridines forms critical hydrogen bonds with AKT’s hinge region .
- Free-energy perturbation (FEP) : Quantifies energy changes upon trifluoromethyl substitution, guiding selectivity over off-target kinases (e.g., JAK2 vs. JAK3) .
Q. Q5. How are analytical challenges addressed in detecting trace 2-(trifluoromethyl) derivatives in complex matrices (e.g., biological fluids)?
A:
- LC-MS/MS : Quantifies metabolites using exact mass (e.g., m/z 274.031683 for 5-chloro-pyrrolopyrimidinyl derivatives) and collision-induced dissociation (CID) fragments .
- Isotopic labeling : F NMR tracks trifluoromethyl groups in pharmacokinetic studies, leveraging the fluorine atom’s high NMR sensitivity .
Data Contradiction and Resolution
Q. Q6. Discrepancies in reported solubility profiles of 2-(trifluoromethyl) derivatives: How are these resolved experimentally?
A: Contradictions arise from assay conditions (e.g., pH, buffer composition). Standardized protocols include:
Q. Q7. Conflicting SAR data for AT2 receptor antagonists: What factors explain variability in IC50_{50}50 values?
A: Variability stems from:
- Receptor dimerization states : AT2 may form heterodimers with other GPCRs, altering ligand binding kinetics .
- Species-specific residues : Rat vs. human AT2 receptors differ in transmembrane domain 3, affecting trifluoromethyl group interactions .
Mechanistic and Functional Studies
Q. Q8. What in vitro assays validate target engagement of 2-(trifluoromethyl) derivatives in inflammatory pathways?
A:
Q. Q9. How is metabolic stability assessed for 2-(trifluoromethyl) derivatives in preclinical species?
A:
- Microsomal incubation : Liver microsomes (human/rat) quantify CYP450-mediated degradation (e.g., CYP3A4/2D6 liability) .
- Reactive metabolite screening : Traps electrophilic intermediates (e.g., glutathione adducts) via LC-MS to predict toxicity .
Emerging Applications
Q. Q10. What non-therapeutic roles does 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine play in food chemistry?
A: It forms naturally in fermented foods via Pictet–Spengler condensation (e.g., 4-methylspinaceamine from histamine and acetaldehyde). Detection methods include:
- GC-MS : Identifies volatile derivatives in cheeses and soy sauces .
- Solid-phase extraction (SPE) : Isolates imidazo[4,5-c]pyridines from complex food matrices for quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
